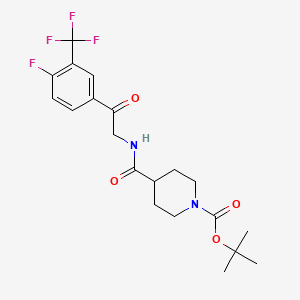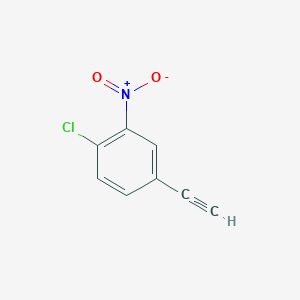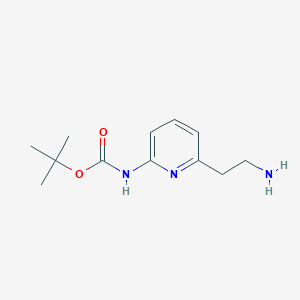
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 6-(2-aminoethyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as MAPC. It has received considerable attention in the scientific community due to its potential application in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “Methyl 6-(2-aminoethyl)pyridine-2-carboxylate” is represented by the formula C9H12N2O2 . This indicates that it contains 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Development
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate and its derivatives have shown versatility in chemical synthesis and ligand development. For instance, Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, a related compound, has been utilized to form complexes by acting as a tridentate ligand, showcasing the compound's ability to bind in a multi-dentate manner. This compound also serves as a precursor for unsymmetrical diamide ligands, offering a pathway to synthesize ligands with asymmetrical arms, which can be significant in the development of chiral catalysts or selective binding agents (Napitupulu et al., 2006).
Photophysical Properties and Drug Delivery
In terms of photophysical properties, certain derivatives of Methyl 6-(2-aminoethyl)pyridine-2-carboxylate have been evaluated for their potential as antitumor compounds. The compounds’ photophysical properties (absorption and fluorescence) were studied in different solvents, and the derivatives were incorporated into lipid membranes and nanoliposomes. This research is pivotal for future drug delivery applications, particularly in cancer therapy, where the compound's incorporation into liposomes could enhance the delivery of antitumor agents (Carvalho et al., 2013).
Catalysis and Selective Arylation
The compound has also been instrumental in catalysis, particularly in selective arylation processes. A study introduced a new bidentate directing group, 3-amino-1-methyl-1 H-pyridin-2-one, to facilitate selective γ-C(sp3)-H activation and arylation of aromatic and aliphatic carboxylic acid derivatives. This advancement in the field of catalysis can lead to the synthesis of therapeutically important compounds and provide versatile arylation methodologies (Pati et al., 2018).
Eigenschaften
IUPAC Name |
methyl 6-(2-aminoethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7(11-8)5-6-10/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXVZYZARARNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-aminoethyl)pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)







![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)




